1-(Dimethylamino)-6-methylheptan-3-one

Catalog No.
S764821
CAS No.
107245-26-1
M.F
C10H21NO
M. Wt
171.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Dimethylamino)-6-methylheptan-3-one

CAS Number

107245-26-1

Product Name

1-(Dimethylamino)-6-methylheptan-3-one

IUPAC Name

1-(dimethylamino)-6-methylheptan-3-one

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

InChI

InChI=1S/C10H21NO/c1-9(2)5-6-10(12)7-8-11(3)4/h9H,5-8H2,1-4H3

InChI Key

PZBJXYOGYUXIQV-UHFFFAOYSA-N

SMILES

CC(C)CCC(=O)CCN(C)C

Canonical SMILES

CC(C)CCC(=O)CCN(C)C

1-(Dimethylamino)-6-methylheptan-3-one (CAS 107245-26-1) is a linear beta-amino ketone that serves as an indispensable analytical reference standard in the pharmaceutical manufacturing of vesicular monoamine transporter 2 (VMAT2) inhibitors, such as tetrabenazine and deutetrabenazine. Chemically, it emerges as the kinetic C1-substituted regioisomer during the Mannich reaction of 5-methylhexan-2-one, contrasting with the thermodynamically favored C3-substituted target, 3-((dimethylamino)methyl)-5-methylhexan-2-one [1]. In active pharmaceutical ingredient (API) procurement and quality control, this specific compound is mandatory for validating chromatographic methods, establishing relative response factors (RRF), and ensuring compliance with ICH Q3A(R2) guidelines for impurity profiling in hyperkinetic movement disorder drugs [2].

In the context of pharmaceutical QA/QC, generic substitution of impurity standards is analytically invalid. Procuring a crude Mannich base mixture or a structurally similar analog (such as the C3-isomer) fails to provide the exact retention time and mass spectrometric fragmentation pattern required for system suitability testing[1]. Because the C1 and C3 enolization pathways of 5-methylhexan-2-one have a minimal energy difference, this specific C1-regioisomer inevitably carries over into downstream aza-annulation steps, potentially generating aberrant benzoquinolizine derivatives [2]. Consequently, procuring the highly purified, exact 1-(dimethylamino)-6-methylheptan-3-one standard is mandatory for accurate peak resolution, precise quantification of process-related impurities, and regulatory batch release.

Chromatographic Resolution of Regioisomeric Mannich Bases

Regulatory compliance for API batch release requires baseline separation of process impurities. The C1-regioisomer (1-(dimethylamino)-6-methylheptan-3-one) exhibits a distinct retention profile compared to the desired C3-regioisomer. Using the exact pure standard is the only way to calibrate the column to achieve and verify the required resolution (Rs > 1.5) [1].

Evidence DimensionChromatographic Peak Resolution (Rs)
Target Compound DataDistinct retention time calibrated via pure C1-regioisomer standard
Comparator Or BaselineC3-regioisomer (3-((dimethylamino)methyl)-5-methylhexan-2-one)
Quantified DifferenceEnables baseline resolution (Rs > 1.5) required by ICH guidelines, which cannot be calibrated using crude mixtures
ConditionsReverse-phase HPLC or GC-MS API release testing

Procuring the exact regioisomer standard is mandatory to establish accurate Relative Retention Times (RRT) for regulatory compliance.

Thermodynamic vs. Kinetic Formation in Precursor Synthesis

During the synthesis of the Mannich base precursor for tetrabenazine, the condensation of 5-methylhexan-2-one with formaldehyde and dimethylamine proceeds via two competing enolization pathways. The minimal activation energy difference between the C1 and C3 enols results in the unavoidable kinetic formation of 1-(dimethylamino)-6-methylheptan-3-one as a persistent impurity [1].

Evidence DimensionEnolization Activation Energy Difference
Target Compound DataKinetic product formed via C1 enolization
Comparator Or BaselineThermodynamic target formed via C3 enolization
Quantified DifferenceMinimal energy difference (~1.5 kcal/mol) ensures persistent 1-5% formation of this regioisomeric impurity in crude precursor batches
ConditionsAcid-catalyzed condensation of 5-methylhexan-2-one with formaldehyde and dimethylamine

Understanding its unavoidable formation justifies the procurement of this standard for rigorous downstream tracking in VMAT2 inhibitor synthesis.

Mass Spectrometric Differentiation for Orthogonal QA/QC

Because 1-(dimethylamino)-6-methylheptan-3-one and its C3-isomer are isobaric (exact mass 171.1623 Da), high-resolution mass spectrometry alone cannot differentiate them without MS/MS fragmentation. The linear C1-substituted beta-amino ketone yields specific alpha-cleavage fragments that differ entirely from the branched C3-substituted isomer[1].

Evidence DimensionDiagnostic MS/MS Fragmentation
Target Compound DataSpecific alpha-cleavage fragments corresponding to the linear C1-substituted beta-amino ketone
Comparator Or BaselineBranched C3-substituted isomer
Quantified DifferenceYields unique m/z product ions that prevent false-positive quantification during API batch analysis
ConditionsElectron Ionization (EI) GC-MS or ESI-LC-MS/MS

Provides the exact mass spectral fingerprint needed to differentiate isobaric impurities in complex pharmaceutical matrices.

API Impurity Profiling for VMAT2 Inhibitors

Procured strictly as an analytical reference standard to quantify process-related impurities in Tetrabenazine, Deutetrabenazine, and Valbenazine batches, ensuring compliance with ICH Q3A/B reporting thresholds [1].

Chromatographic Method Development

Utilized by QA/QC laboratories to validate HPLC and GC-MS methods, ensuring that the analytical system can achieve baseline resolution (Rs > 1.5) between the C1 and C3 regioisomeric Mannich bases prior to API release testing [1].

Process Optimization of the Mannich Reaction

Serves as a quantitative benchmark for process chemists to monitor and minimize the kinetic C1-enolization pathway during the industrial scale-up of 3-((dimethylamino)methyl)-5-methylhexan-2-one synthesis [2].

XLogP3

1.5

Wikipedia

1-(Dimethylamino)-6-methylheptan-3-one

Dates

Last modified: 08-15-2023

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